4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

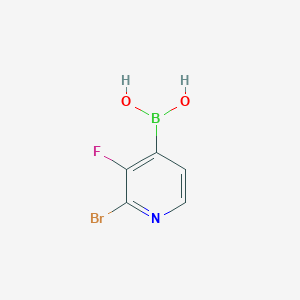

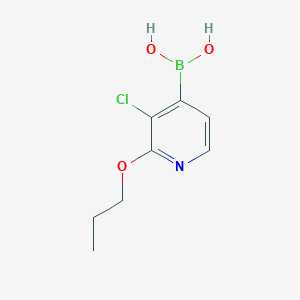

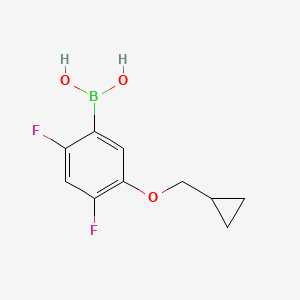

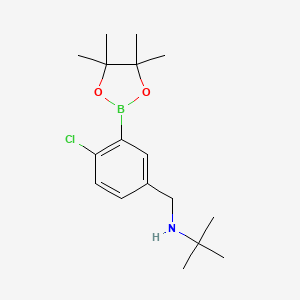

“4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377606-82-9 and a molecular weight of 292.25 . It is a boronic acid ester and is used in various fields of research and industry.

Molecular Structure Analysis

The IUPAC name of this compound is 2-{4-[(isopropylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.25 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Biosensor Development

Phenylboronic acids and their derivatives, including 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester, have been extensively studied for their applications in constructing electrochemical glucose sensors. Their ability to selectively bind 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media makes them ideal for this purpose. Research has explored the use of phenylboronic acid-modified electrodes for the potentiometric detection of glucose, glycated hemoglobin (HbA1c), and other compounds such as hydroxy acids and fluoride ions. These applications showcase the potential of phenylboronic acid derivatives in developing reagentless sensors and alternatives to enzyme-based glucose sensors for long-term glucose level monitoring (Anzai, 2016).

Organic Synthesis and Catalysis

The role of benzoxaboroles, derivatives of phenylboronic acids, highlights the versatility of these compounds in organic synthesis. Benzoxaboroles have been recognized for their exceptional properties and wide applications, not only as building blocks and protecting groups in organic synthesis but also for their biological activity. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, underlining the broad utility of phenylboronic acid derivatives in both synthetic and applied chemistry (Adamczyk-Woźniak et al., 2009).

Drug Delivery Systems

Phenylboronic acid derivatives have found applications in the development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery. These systems can respond to environmental changes, such as pH shifts from neutral to acidic or the presence of glucose, to control the release of therapeutic agents. This technology is promising for the targeted delivery of anti-cancer drugs, anti-inflammatory drugs, peptides, proteins, and DNA, offering a platform for the controlled release of drugs in response to specific biological stimuli (Sato et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester is the transition metal catalyst used in carbon-carbon bond forming reactions, specifically in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds through the coupling of two chemically differentiated fragments .

Pharmacokinetics

It’s also worth noting that the compound is typically stored in refrigerated conditions , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, making the compound a valuable building block in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored in refrigerated conditions .

Análisis Bioquímico

Biochemical Properties

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction is facilitated by the interaction of the boronic ester with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with enzymes and proteins involved in these catalytic processes, such as palladium complexes, which act as catalysts in the reaction. The nature of these interactions involves the coordination of the boron atom with the palladium center, facilitating the transmetalation step in the coupling reaction .

Cellular Effects

The effects of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester on various types of cells and cellular processes are primarily related to its role in organic synthesis. While specific cellular effects are not extensively documented, the compound’s influence on cell function can be inferred from its biochemical properties. It may impact cell signaling pathways, gene expression, and cellular metabolism by participating in the synthesis of bioactive molecules that interact with cellular targets . The compound’s ability to form stable carbon-carbon bonds can lead to the creation of molecules that modulate cellular processes.

Molecular Mechanism

The molecular mechanism of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. At the molecular level, the compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center . This process is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The compound’s interactions with biomolecules, such as enzymes and proteins, are primarily through coordination with metal centers, facilitating the catalytic cycle of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester can change over time due to its stability and potential degradation. The compound is generally stable under refrigerated conditions, but its susceptibility to hydrolysis at physiological pH can lead to degradation over time .

Dosage Effects in Animal Models

The effects of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester in animal models can vary with different dosages. While specific dosage studies are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s reactivity and stability suggest that it can be effective at lower dosages, but higher concentrations may lead to toxicity or adverse reactions

Metabolic Pathways

4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its participation in Suzuki-Miyaura coupling reactions . These interactions can affect metabolic flux and metabolite levels by influencing the synthesis of bioactive molecules. The compound’s stability and reactivity make it a valuable tool in studying metabolic pathways involving boronic esters .

Transport and Distribution

The transport and distribution of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function. The compound’s stability and reactivity suggest that it can be effectively transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and participation in biochemical reactions .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHJLCCHKXUCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)